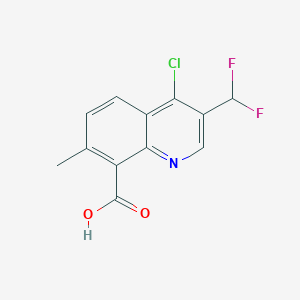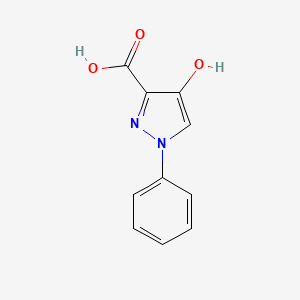
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles exhibit a broad spectrum of biological effects, for instance, antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS . Pyrazole and its derivatives are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity, etc .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole Derivatives Synthesis : Researchers have synthesized a range of pyrazole derivatives from "4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid," exploring their structural and spectral properties. These derivatives have potential applications in developing new organic compounds with tailored properties for various industrial and pharmaceutical applications (Kasımoğulları & Arslan, 2010).
Material Science and Optoelectronics
- Nonlinear Optical Materials : Certain pyrazole-4-carboxylic acid derivatives exhibit significant nonlinear optical properties, making them promising candidates for optical limiting applications. This application is vital in protecting sensitive optical sensors and human eyes from damage caused by high-intensity light sources (Chandrakantha et al., 2013).
Biological and Chemical Studies
- Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides derived from pyrazole carboxylic acid have been synthesized and tested against various phytopathogenic fungi. Some compounds showed higher antifungal activity than the commercial fungicide boscalid, indicating potential applications in agriculture (Du et al., 2015).
Environmental and Corrosion Studies
- Corrosion Inhibition : Pyrazol derivatives have been explored for their corrosion inhibition properties on steel in acidizing environments relevant to the petroleum industry. This research has implications for developing more effective and environmentally friendly corrosion inhibitors (Singh et al., 2020).
Dye Synthesis
- Heterocyclic Dyes : "this compound" serves as a coupling component in synthesizing mono-/bi-heterocyclic dyes. The study shows the influence of substituent effects and heterocyclic ring types on the λmax of these dyes, offering insights into developing new dyes with desired properties (Tao et al., 2019).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs .
Safety and Hazards
While specific safety and hazard information for “4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid” is not available, similar compounds like 1-Phenyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling such compounds .
Direcciones Futuras
Pyrazoles and their derivatives have attracted the attention of many researchers to study their skeleton chemically and biologically due to their diversity in the biological field . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This makes them a promising area for future research and development.
Análisis Bioquímico
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism, which may influence their reactivity . This could potentially impact the interactions of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have been shown to have potent in vitro antipromastigote activity , suggesting that this compound may also have significant effects on cellular processes.
Molecular Mechanism
Related compounds have been shown to have desirable fitting patterns in the LmPTR1 pocket (active site) characterized by lower binding free energy , suggesting that this compound may also interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit proton exchange, an intermolecular process , which could potentially influence the stability and long-term effects of this compound on cellular function.
Metabolic Pathways
Pyrazoles, the class of compounds to which it belongs, are known to be involved in various reactions, including radical addition followed by intramolecular cyclization .
Propiedades
IUPAC Name |
4-hydroxy-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHGNSBTVTYOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
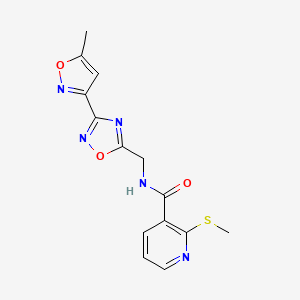
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2850548.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2850549.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2850552.png)
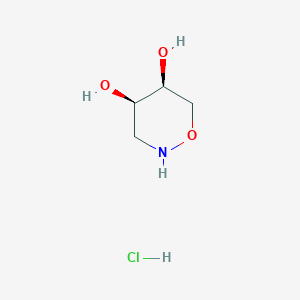
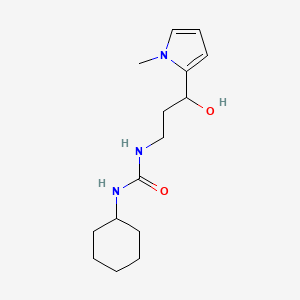
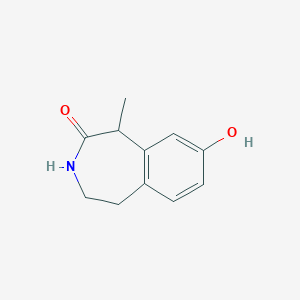
![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/no-structure.png)

![1-Thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2850561.png)
![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)
![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)
